molecular formula C8H6BrNO3 B3185441 3-Bromo-4-carbamoylbenzoic acid CAS No. 1149386-07-1

3-Bromo-4-carbamoylbenzoic acid

Cat. No. B3185441
CAS RN: 1149386-07-1
M. Wt: 244.04 g/mol
InChI Key: HMRFNAGNNSZCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-carbamoylbenzoic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-carbamoylbenzoic acid consists of a benzoic acid core with a bromine atom at the 3rd position and a carbamoyl group at the 4th position . Detailed structural analysis would require more specific data or computational modeling.

properties

CAS RN

1149386-07-1

Product Name

3-Bromo-4-carbamoylbenzoic acid

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

3-bromo-4-carbamoylbenzoic acid

InChI

InChI=1S/C8H6BrNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13)

InChI Key

HMRFNAGNNSZCGO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-(aminocarbonyl)benzoate (0.54 mmol) was dissolved in methanol (1 mL) and was treated with 1M aqueous sodium hydroxide (1 mL) at 45° C. for 3 h. The reaction mixture was cooled to room temperature and concentrated to afford an aqueous residue that was acidified with 1N aqueous hydrochloric acid to pH ˜3. The precipitate was collected by filtration, washed with water, and dried to afford 3-bromo-4-(aminocarbonyl)benzoic acid (69.4 mg, 0.28 mmol, 53% overall). 1H NMR (400 MHz, d6-DMSO): 13.47 (br s, 1H), 8.08 (dd, 1H), 8.00 (br s, 1H), 7.94 (dd, 1H), 7.73 (br s, 1H), 7.51 (d, 1H); MS (EI) for C8H6BrNO3: 242, 244(M−H).
Quantity
0.54 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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